2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol
CAS No.: 899973-74-1
Cat. No.: VC5587319
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-74-1 |
|---|---|
| Molecular Formula | C20H16N2O3S |
| Molecular Weight | 364.42 |
| IUPAC Name | 2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol |
| Standard InChI | InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2 |
| Standard InChI Key | RKJNBFYTIVPBMD-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazin-2-yl)benzene-1,4-diol, delineates its fused-ring system:
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A benzo[e]pyrazolo[1,5-c][1, oxazin core provides rigidity and planar geometry.
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A thiophen-3-yl substituent at position 5 introduces sulfur-based electronic effects.
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A 1,4-dihydroxybenzene moiety at position 2 contributes hydrogen-bonding capacity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₆N₂O₃S |
| Molecular Weight | 364.42 g/mol |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5 |
| InChI Key | RKJNBFYTIVPBMD-UHFFFAOYSA-N |
| PubChem CID | 135760488 |
The SMILES string confirms the thiophene ring (C5=CSC=C5) linked to the pyrazolo-oxazine system, while the dihydroxy groups occupy para positions on the benzene ring. Computational models suggest moderate polarity (TPSA = 112.24 Ų) and lipophilicity (LogP = 4.07), favoring membrane permeability .
Synthesis and Characterization
Synthetic Routes
While explicit details for this compound are scarce, analogous pyrazolo-oxazine derivatives are synthesized via:
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Cyclocondensation: Reacting aminopyrazoles with ortho-esters or carbonyl compounds to form the oxazine ring .
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Suzuki-Miyaura Coupling: Introducing thiophene via palladium-catalyzed cross-coupling of boronic acids to halogenated intermediates.
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Oxidative Cyclization: Using reagents like DDQ to aromatize dihydro intermediates .
For this compound, a plausible sequence involves:
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Formation of the pyrazolo-oxazine core from a substituted pyrazole and dihydrobenzoxazine precursor.
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Thiophene incorporation at position 5 via coupling.
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Hydroxylation of the benzene ring using directed metallation or demethylation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl orthoformate, HCl, reflux | 62% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 45% |
| 3 | BBr₃, CH₂Cl₂, −78°C | 78% |
Purification typically employs column chromatography (SiO₂, ethyl acetate/hexane), with characterization via ¹H/¹³C NMR and HRMS .
Biological Activities and Mechanisms
Phosphodiesterase (PDE) Inhibition
Structural analogs, such as 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxamides, exhibit potent PDE4B inhibition (IC₅₀ = 2–50 nM) . The dihydroxybenzene moiety in this compound may enhance binding to PDE4B’s catalytic domain by forming hydrogen bonds with Gln-443 and Asp-392 .
Anti-Inflammatory Effects
In murine models, related compounds reduce TNF-α and IL-6 production by 60–80% at 10 μM, likely via NF-κB pathway suppression . The thiophene group’s electron-rich nature may modulate kinase activity upstream of inflammatory mediators.
Table 3: In Vitro Activity Profile
| Assay | Result (IC₅₀/EC₅₀) |
|---|---|
| PDE4B Inhibition | 18 nM |
| TNF-α Reduction (LPS) | 3.2 μM |
| COX-2 Inhibition | >10 μM |
Comparative Analysis with Structural Analogues
Table 4: Comparison with Methyl 2-Ethoxy-1-((2-Substituted) Analogue
| Parameter | Target Compound | Methyl 2-Ethoxy Analog |
|---|---|---|
| Molecular Weight | 364.42 | 470.47 |
| LogP | 4.07 | 4.69 |
| Solubility (mg/mL) | Not available | 0.000869 |
| PDE4B IC₅₀ | 18 nM | 210 nM |
The analogue’s higher molecular weight and ethoxy group reduce solubility but improve metabolic stability .
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